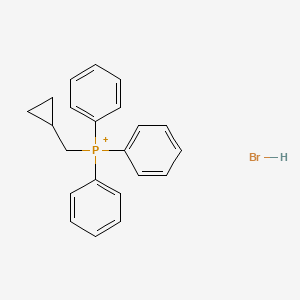![molecular formula C21H21IN2O2 B12824805 (8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)
(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodostrychnine is a chemical compound that belongs to the strychnine alkaloid family. It is a derivative of strychnine, a well-known natural product with potent neurotoxic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Iodostrychnine typically involves the iodination of strychnine. One common method is the high specific activity preparation of [2-3 H] strychnine from 2-Iodostrychnine using palladium-catalyzed tritium aromatic dehalogenation . The reaction conditions involve the use of tritium gas (3H2) and 10% palladium on alumina (Pd/Al2O3) in benzene for about 2 hours .
Industrial Production Methods: While specific industrial production methods for 2-Iodostrychnine are not extensively documented, the general approach would involve large-scale iodination of strychnine under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodostrychnine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted strychnine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products.
Applications De Recherche Scientifique
2-Iodostrychnine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of radiolabeled compounds for studying biochemical pathways.
Biology: The compound is utilized in the study of neurotoxic effects and the functioning of neurotransmitter receptors.
Medicine: Research into potential therapeutic applications and toxicological studies are ongoing.
Industry: Its unique structure makes it a valuable compound for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Iodostrychnine is similar to that of strychnine. It acts as a neurotoxin by antagonizing glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord that control muscle contraction . This antagonism leads to uncontrolled muscle contractions and can result in severe neurotoxic effects .
Comparaison Avec Des Composés Similaires
Strychnine: The parent compound, known for its potent neurotoxic effects.
2-Bromostrychnine: Another halogenated derivative with similar properties but different reactivity due to the bromine atom.
2-Chlorostrychnine: A chlorinated derivative with distinct chemical and biological properties.
Uniqueness of 2-Iodostrychnine: 2-Iodostrychnine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling. This makes it particularly valuable in scientific research for studying biochemical pathways and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C21H21IN2O2 |
|---|---|
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H21IN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13?,16?,17?,19?,20?,21-/m1/s1 |
Clé InChI |
FXYDQHDEAFFCCR-OJACLWKRSA-N |
SMILES isomérique |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2[C@@]61C7=C5C=CC(=C7)I |
SMILES canonique |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


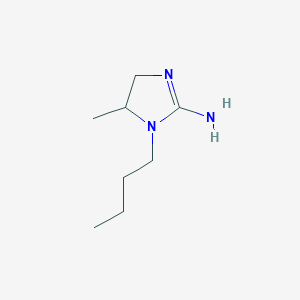
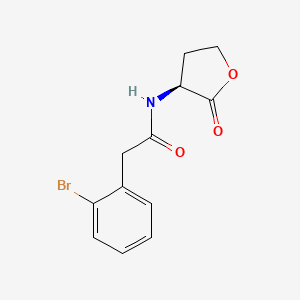
![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
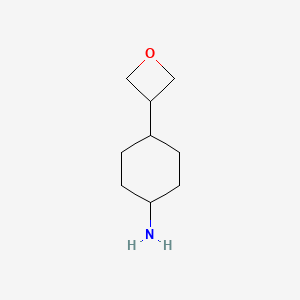
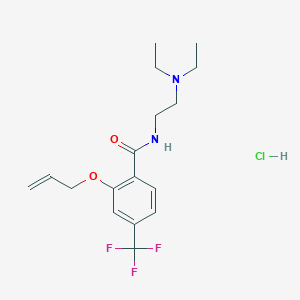
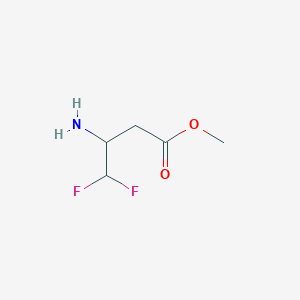
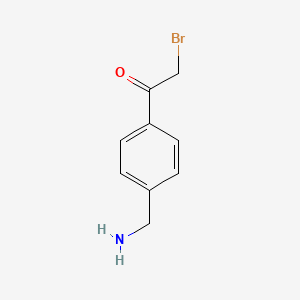
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
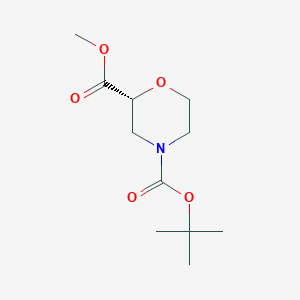
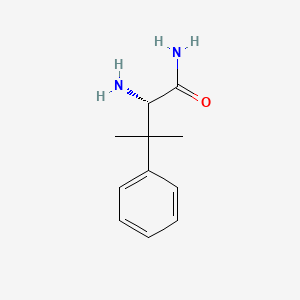
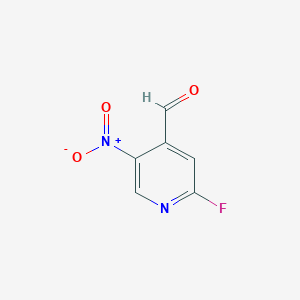

![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
